2-(((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
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Overview
Description
2-(((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C22H18BrN3O3S and its molecular weight is 484.37. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antiretroviral Activity
- Research has explored the antiviral activities of related compounds, particularly in the context of DNA viruses such as herpes simplex virus and retroviruses like HIV. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication, indicating potential applications in antiretroviral therapies (Hocková et al., 2003).
Antioxidant and Antitumor Activities
- Certain derivatives of pyrimidine have been synthesized and subjected to studies for their antioxidant and antitumor activities. Some of these compounds have exhibited promising activity in these areas, suggesting their potential for development as therapeutic agents (Abu‐Hashem et al., 2011).
Analgesic and Anti-Inflammatory Activity
- Synthesis of new derivatives has been conducted, with some compounds showing significant analgesic and anti-inflammatory activities. This indicates the potential for the development of new pain relief and anti-inflammatory drugs (Abu‐Hashem & Youssef, 2011).
Antimicrobial Activity
- Several studies have focused on the synthesis of novel derivatives that display potent antibacterial activity. This includes activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents (Al-Abdullah et al., 2014).
Antihypertensive Activity
- Research into the synthesis of related compounds has yielded some with good antihypertensive α-blocking activity, indicating potential applications in the treatment of hypertension (Abdel-Wahab et al., 2008).
In Vitro Antioxidant Activity
- Certain thioxopyrimidine derivatives have been synthesized and tested in vitro for their antioxidant activity. This research suggests potential applications in the development of antioxidants (Akbas et al., 2018).
Anticonvulsant Activity
- The synthesis of certain derivatives and their evaluation for anticonvulsant activity has been explored. Some compounds have shown promising results, suggesting potential applications in the treatment of seizure disorders (Vijaya Raj & Narayana, 2006).
Anticancer and Anti-Inflammatory Agents
- Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents in cancer treatment and inflammation management (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been shown to induce various cellular responses, such as changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-13-18(24-21(29-13)16-10-15(23)8-9-19(16)28-2)12-30-22-25-17(11-20(27)26-22)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPZUQLMLNGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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